4-Bromo-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromo-1H-pyrazol-5-yl)-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-5-6(4-13(2)12-5)8-7(9)3-10-11-8/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJVEWYVTSPEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=C(C=NN2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 4 Bromo 1 ,3 Dimethyl 1h,1 H 3,4 Bipyrazole
Reactions Involving the Bromine Atom
The carbon-bromine bond at the C4 position is the most reactive site for many transformations of the title compound. This functionality allows for the introduction of a wide array of substituents, making it a key intermediate in the synthesis of more complex molecules.
Nucleophilic Substitution Reactions with Various Nucleophiles
The bromine atom on the pyrazole (B372694) ring can be displaced by various nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. In the case of pyrazoles, the ring nitrogen atoms can influence this reactivity.
Studies on related 4-halonitropyrazolecarboxylic acids have shown that the halogen can be substituted by arylamines in the presence of copper salts, leading to 4-arylamino products. osti.gov Similarly, reactions of N-protected halogenoimidazoles with nucleophiles like thiolates and alkoxides result in the displacement of the halogen atom. rsc.org For 4-Bromo-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole, reactions with strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates (e.g., sodium thiophenoxide), and amines (e.g., piperidine) can lead to the corresponding substituted bipyrazole derivatives. These reactions often require elevated temperatures or the use of a catalyst to proceed efficiently. The general scheme for such substitutions is presented below.
General Nucleophilic Aromatic Substitution

Caption: General scheme for nucleophilic substitution on this compound, where Nu represents a nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and the bromine atom of this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-bipyrazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures. The reaction of this compound with various aryl or heteroaryl boronic acids would yield highly functionalized bipyrazole systems. nih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. oiccpress.com
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/H₂O | 80-100 | High |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane/H₂O | 100 | Good to High |
Sonogashira Coupling: This reaction couples the bromo-bipyrazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine. libretexts.orgwikipedia.org This method is highly efficient for the synthesis of arylalkynes. organic-chemistry.org Copper-free Sonogashira protocols have also been developed and may be applicable. researchgate.net
Table 2: Typical Sonogashira Coupling Reaction Parameters
| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 50-70 |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos (1) | CuI (2) | Cs₂CO₃ | Acetonitrile | 80 |
Stille Coupling: The Stille reaction involves the coupling of the bromo-bipyrazole with an organotin compound (stannane). organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.com The primary drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org
Heck Reaction: The Heck reaction couples the bromo-bipyrazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction is a powerful method for the vinylation of aryl halides. mdpi.com The regioselectivity and stereoselectivity of the addition to the alkene are important considerations. organic-chemistry.org
Metalation and Subsequent Electrophilic Quenching Reactions
The bromine atom can be exchanged with a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. This is usually achieved by treating the bromo-bipyrazole with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures. The resulting lithiated bipyrazole is a potent nucleophile and can react with a wide range of electrophiles.
This two-step sequence allows for the introduction of various functional groups at the C4 position. For example, quenching the lithiated intermediate with:
Carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid.
Aldehydes or ketones (e.g., benzaldehyde, acetone) yields secondary or tertiary alcohols, respectively.
N,N-Dimethylformamide (DMF) yields a formyl group (aldehyde).
Chlorotrimethylsilane ((CH₃)₃SiCl) yields a silyl-substituted pyrazole.
This method provides a complementary route to functionalization that is distinct from cross-coupling strategies.
Transformations of the Pyrazole Rings
While reactions involving the C-Br bond are more common, the pyrazole rings themselves can also undergo chemical transformations.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Rings
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the regioselectivity of the substitution is governed by the existing substituents on the rings. The reaction proceeds via a positively charged intermediate known as an arenium ion. wikipedia.orgmasterorganicchemistry.com
In this compound, the available positions for substitution are C5 on the brominated ring and C5' on the other ring. The directing effects of the N-methyl, C-methyl, the bromo group, and the other pyrazole ring will determine the outcome. Common SEAr reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce another halogen atom.
Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group.
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group.
The specific conditions required and the resulting regioselectivity would need to be determined experimentally, as the electronic effects of the bipyrazole system are complex.
Reactions with Active Methylene (B1212753) Compounds and Carbonyl Derivatives
While the pyrazole rings themselves are generally stable, functional groups attached to them can participate in reactions. For instance, if a formyl group were introduced onto one of the pyrazole rings (e.g., via metalation-quenching), it could readily undergo condensation reactions.
These reactions typically involve the formation of a new carbon-carbon bond through the reaction of a carbanion (derived from an active methylene compound) with a carbonyl group. semanticscholar.org Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326), ethyl cyanoacetate, or acetylacetone. researchgate.net
For example, a hypothetical 5-formyl-bipyrazole derivative could react with malononitrile in the presence of a base (like piperidine (B6355638) or potassium hydroxide) in a Knoevenagel condensation to yield a vinyl-dinitrile product. These types of reactions are valuable for extending the conjugation of the heterocyclic system and for synthesizing precursors to other complex molecules. semanticscholar.org
Rearrangement Reactions of the Bipyrazole Scaffold
Skeletal rearrangements are fundamental transformations in heterocyclic chemistry, allowing for the conversion of one heterocyclic core into another, often more complex or isomeric, structure. For pyrazole-containing scaffolds, several types of rearrangement reactions are known, which could potentially be applicable to the this compound framework under specific conditions.
One notable example is the van Alphen-Hüttel rearrangement , which typically involves the thermal or acid-catalyzed rearrangement of 3H-pyrazoles to their corresponding 1H- or 2H-isomers. While the target molecule is a 1H,1'H-bipyrazole, intermediates formed during certain reactions could potentially lead to 3H-pyrazole species that might undergo this type of rearrangement. For instance, a 1,3-sigmatropic shift of a benzyl (B1604629) group has been observed in a 3H-pyrazole, leading to a rearranged pyrazole product. nih.gov
Another relevant transformation is the Dimroth rearrangement , which involves the transposition of endocyclic and exocyclic nitrogen atoms and their substituents. This rearrangement is common in various nitrogen-containing heterocycles. For example, the reaction of 5-amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile with N-methylformamide leads to an imine intermediate that undergoes ring opening and recyclization to furnish a pyrazolo[3,4-d]pyrimidine, demonstrating a typical Dimroth rearrangement pathway. nih.gov Although this is an intermolecular example leading to a fused system, similar intramolecular transpositions within a bipyrazole system could be envisioned under certain reaction conditions.
Recent advances in skeletal editing have also demonstrated the conversion of pyrimidines into pyrazoles through a formal carbon deletion, a process involving hydrazine-mediated skeletal remodeling. nih.govacs.org This highlights the inherent flexibility of heterocyclic scaffolds and the potential for profound structural changes. While not a direct rearrangement of the bipyrazole itself, it underscores the possibility of significant skeletal transformations within the broader class of diazole heterocycles.
These examples from related pyrazole chemistry suggest that the bipyrazole scaffold of this compound is likely susceptible to rearrangement under thermal, acidic, or photochemical conditions, potentially leading to isomeric bipyrazole structures or even ring-transformed products. However, specific studies are needed to confirm these potential reaction pathways for this particular compound.
Reactions Involving the Methyl Substituents
The two methyl groups on the bipyrazole scaffold, at the 1'- and 3'-positions, are potential sites for functionalization. These reactions can range from oxidation to the introduction of new functional groups through C-H activation strategies.
Oxidation Reactions of Methyl Groups
The oxidation of methyl groups attached to aromatic and heteroaromatic rings is a common method for introducing carboxylic acid or aldehyde functionalities. This transformation is typically achieved using strong oxidizing agents.
For aryl methyl groups, reagents like vanadium pentoxide or manganese dioxide in sulfuric acid can facilitate oxidation to carboxylic acids at elevated temperatures. google.com In the context of heterocyclic compounds, potassium permanganate (B83412) (KMnO₄) is a classic reagent for converting methyl groups to carboxylic acids. While specific examples for this compound are not available, the oxidation of methyl groups on other pyrazole rings is well-established. For instance, the oxidation of substituted methylpyrazoles can yield the corresponding pyrazolecarboxylic acids.
The selective oxidation to the aldehyde stage is often more challenging but can be achieved with milder reagents or by careful control of reaction conditions. The choice of oxidizing agent and the specific substitution pattern on the bipyrazole rings would likely influence the feasibility and outcome of such oxidation reactions.
Table 1: Potential Oxidation Reactions of Methyl Groups on the Bipyrazole Scaffold
| Reagent/Condition | Expected Product | Potential Challenges |
| KMnO₄, heat | Pyrazolecarboxylic acid | Over-oxidation, ring degradation |
| V₂O₅/H₂SO₄ | Pyrazolecarboxylic acid | Harsh conditions, potential side reactions |
| SeO₂ | Pyrazolecarbaldehyde | Toxicity of reagent, selectivity |
| Catalytic oxidation | Pyrazolecarbaldehyde/acid | Catalyst selection, reaction optimization |
Selective Functionalization at Methyl Positions
Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to classical methods. The methyl groups of this compound represent targets for such selective functionalization.
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying pyrazole scaffolds. rsc.org While many examples focus on the C-H bonds of the pyrazole ring itself, the principles can be extended to alkyl substituents. Catalytic systems based on palladium, rhodium, or ruthenium could potentially mediate the coupling of the methyl groups with various partners, such as aryl halides or other electrophiles. This approach would allow for the introduction of new carbon-carbon bonds at the methyl positions.
Radical-mediated reactions also offer a pathway for the functionalization of methyl groups. Under appropriate conditions, a hydrogen atom can be abstracted from a methyl group to form a radical intermediate, which can then be trapped by a variety of radical acceptors.
The challenge in functionalizing the methyl groups of this compound lies in achieving selectivity between the two different methyl groups (at the 1'- and 3'-positions) and avoiding competing reactions at the pyrazole rings or the bromo-substituent. The electronic environment of each methyl group, influenced by its position on the respective pyrazole ring, would play a crucial role in determining its reactivity.
Formation of Fused and Spiro Heterocyclic Systems from this compound Derivatives
The bromo-substituent on the bipyrazole core is a versatile handle for the construction of more complex molecular architectures, including fused and spiro heterocyclic systems. The bromine atom can be utilized in various cross-coupling reactions or as a leaving group in nucleophilic substitution and cyclization reactions.
Fused Heterocyclic Systems:
Intramolecular cyclization is a key strategy for the synthesis of fused pyrazoles. osi.lv By introducing a suitable functional group at a position adjacent to the bromine atom (e.g., via a palladium-catalyzed cross-coupling reaction), a subsequent intramolecular reaction can lead to the formation of a new ring fused to the bipyrazole system. For example, introducing a nucleophilic side chain could allow for an intramolecular cyclization where the bromine acts as a leaving group, leading to pyrazolo-fused systems. Tandem reactions, such as O-arylation followed by oxidative coupling, have been used to create chromone-fused pyrazoles from o-haloarylaldehydes and pyrazolones, illustrating a potential pathway for building fused systems from bromo-substituted precursors. nih.gov
Spiro Heterocyclic Systems:
Spiro heterocycles, which contain two rings connected by a single common atom, are prevalent in many biologically active compounds. semanticscholar.org Pyrazole derivatives are excellent building blocks for the synthesis of spiro compounds. researchgate.net Multicomponent reactions, often assisted by microwave irradiation, provide an efficient route to complex spiro heterocycles. researchgate.netrsc.org For instance, a derivative of this compound could be envisioned as a substrate in such a reaction. After a suitable transformation, for example, converting the bromo-group into a different functional group, it could participate in a cascade reaction with other components to form a spirocyclic system.
Intramolecular radical cyclization is another powerful method for constructing spirocycles. nih.gov A radical generated at a side chain attached to the bipyrazole core could potentially attack one of the pyrazole rings in an intramolecular fashion to form a spirocyclic product.
Table 2: Potential Strategies for Fused and Spiro-System Synthesis
| Strategy | Key Transformation | Potential Product |
| Fused Systems | ||
| Intramolecular Cyclization | Introduction of a nucleophilic side chain followed by cyclization | Pyrazolo-fused bipyrazole |
| Tandem Reactions | Cross-coupling followed by intramolecular annulation | Polycyclic aromatic bipyrazole |
| Spiro Systems | ||
| Multicomponent Reactions | Participation of a functionalized bipyrazole derivative in a cascade reaction | Spiro-bipyrazole heterocycle |
| Intramolecular Radical Cyclization | Generation of a radical on a side chain and subsequent ring closure | Spirocyclic bipyrazole derivative |
The synthesis of such complex systems from this compound would likely involve a multi-step sequence, leveraging the reactivity of the bromine atom and potentially the methyl groups to build the necessary precursors for the final ring-forming reactions.
Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 ,3 Dimethyl 1h,1 H 3,4 Bipyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. For 4-Bromo-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed map of its proton and carbon framework.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the two pyrazole (B372694) rings and the methyl groups. The chemical shifts are influenced by the electronic environment of each proton. The proton on the 5-position of the 4-bromopyrazole ring is anticipated to appear as a singlet in the aromatic region. The protons on the second pyrazole ring, along with the two methyl groups, will also present characteristic signals.
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound will resonate at a specific chemical shift. The carbon atom bonded to the bromine (C4) is expected to be significantly influenced by the halogen's electronegativity. The chemical shifts of the methyl carbons will appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3 | - | ~140-150 |
| C4 | - | ~95-105 |
| C5 | ~7.5-8.0 | ~130-140 |
| N1-CH₃ | ~3.8-4.0 | ~35-40 |
| C3' | - | ~145-155 |
| C4' | - | ~110-120 |
| C5' | ~7.0-7.5 | ~105-115 |
| N1'-CH₃ | ~3.7-3.9 | ~34-39 |
| C3'-CH₃ | ~2.2-2.5 | ~10-15 |
To further confirm the structural assignments, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same pyrazole ring, although for this specific molecule with mostly isolated spin systems, cross-peaks might be limited.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. This would be crucial for unequivocally assigning the protonated carbons, such as C5, C5', and the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This would allow for the connection of the two pyrazole rings and the assignment of the quaternary carbons (C3, C4, C3', and C4'). For instance, correlations from the N-methyl protons to the adjacent ring carbons would confirm their position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the relative orientation of the two pyrazole rings and the positions of the methyl groups with respect to the ring protons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry is critical for determining the precise molecular formula of a compound. The molecular formula for this compound is C₈H₉BrN₄. HRMS would provide a highly accurate mass measurement of the molecular ion, which can be compared to the calculated theoretical mass to confirm the elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.
Table 2: Predicted HRMS Data for this compound (C₈H₉BrN₄)
| Ion | Calculated m/z |
|---|---|
| [M(⁷⁹Br)]⁺ | 239.9987 |
| [M(⁸¹Br)]⁺ | 241.9966 |
| [M(⁷⁹Br)+H]⁺ | 241.0065 |
| [M(⁸¹Br)+H]⁺ | 243.0044 |
Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺. The subsequent fragmentation of this ion in the mass spectrometer provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways, including the cleavage of the bond between the two pyrazole rings, loss of the methyl groups, and potentially the bromine atom. Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the different subunits.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. The spectra are characterized by absorption bands corresponding to specific vibrational modes.
For this compound, the IR and Raman spectra would exhibit characteristic bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the pyrazole rings, and C-N stretching vibrations. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (Methyl) | 2850-3000 |
| C=C/C=N Ring Stretch | 1400-1600 |
| C-N Stretch | 1250-1350 |
| C-Br Stretch | 500-600 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its bipyrazole core, methyl substituents, and the carbon-bromine bond.
Based on data from related pyrazole compounds, the spectrum can be interpreted as follows:
Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the pyrazole rings are anticipated in the region of 3100-3200 cm⁻¹.
Aliphatic C-H Stretching: The methyl (CH₃) groups attached to the nitrogen and carbon atoms of the pyrazole rings will show symmetric and asymmetric stretching vibrations typically in the 2850-3000 cm⁻¹ range.
C=C and C=N Stretching: The pyrazole rings contain C=C and C=N double bonds, which give rise to a series of characteristic absorption bands in the fingerprint region, generally between 1400 cm⁻¹ and 1650 cm⁻¹. For substituted pyrazoles, these bands can be complex.
C-N Stretching: The stretching vibrations of the C-N bonds within the pyrazole rings and the bond connecting the two rings are expected between 1250 cm⁻¹ and 1350 cm⁻¹.
C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds on the rings and the methyl groups will be present at lower wavenumbers.
C-Br Stretching: The carbon-bromine bond is expected to produce a characteristic absorption band in the lower frequency region of the spectrum, typically between 500 cm⁻¹ and 650 cm⁻¹. The presence of this band would be a key indicator of the bromine substitution on the pyrazole ring. mdpi.com
An analysis of 4-bromopyrazole shows characteristic bands that support these assignments. spectrabase.com For instance, the IR spectra of 4-halogenated-1H-pyrazoles display complex features in the N-H stretching region (3100-3180 cm⁻¹) and other distinct patterns related to the halogen substituent. mdpi.com
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3200 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=N Stretch | 1580 - 1650 | Medium-Strong |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyrazole ring breathing modes and the C-Br stretch.
Key expected Raman shifts include:
Ring Breathing Modes: Symmetrical stretching and breathing vibrations of the two pyrazole rings would likely produce strong and sharp bands in the fingerprint region (typically 800-1600 cm⁻¹). These are often characteristic of the specific heterocyclic system.
C-Br Stretching: The C-Br stretching vibration, which might be weak in the IR spectrum, is often strong in the Raman spectrum and would appear in the 500-650 cm⁻¹ range.
Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the methyl groups would also be Raman active.
Skeletal Deformations: Low-frequency modes corresponding to the deformation of the bipyrazole skeleton and the twisting between the two rings would be observed below 400 cm⁻¹.
For comparison, the Raman spectrum of pyrazole itself shows characteristic peaks that can be used as a baseline for interpreting the spectrum of its derivatives. chemicalbook.com The introduction of substituents like bromine and methyl groups will cause shifts in these fundamental frequencies and introduce new vibrational modes.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Pyrazole Ring Breathing | 1300 - 1500 | Strong |
| C-N Stretch | 1200 - 1300 | Medium |
| C-C Inter-ring Stretch | 1100 - 1200 | Medium |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation. The bipyrazole system constitutes the primary chromophore in this compound. The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions within the conjugated pyrazole rings.
Research on substituted 3,4'-bipyrazoles has shown absorption maxima in the UV region. For example, 2,2',5,5'-tetraphenyl-1',2'-dihydro-2H,3'H-[3,4'-bipyrazol]-3'-one displays a strong absorption peak at 264 nm in ethanol. researchgate.net Another similar derivative, 2,2'-bis(4-chlorophenyl)-5,5'-diphenyl-1',2'-dihydro-2H,3'H-[3,4'-bipyrazol]-3'-one, shows an absorption maximum at 269 nm with a shoulder at 320 nm. researchgate.net
For this compound, the π→π* transitions are expected to be the most prominent. The bromine atom, with its lone pairs of electrons, can participate in n→π* transitions, although these are often weaker and may be masked by the stronger π→π* bands. The methyl groups are auxochromes and are likely to cause a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted bipyrazole core. The solvent used for analysis can also influence the position and intensity of the absorption bands due to solvatochromic effects.
Table 3: Predicted UV-Vis Absorption Data for this compound in Ethanol
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π→π* | ~260 - 280 | High |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many heterocyclic aromatic compounds, including pyrazole derivatives, exhibit fluorescence. The emission properties are sensitive to the molecular structure and the environment.
Table 4: Predicted Fluorescence Properties for this compound
| Property | Predicted Value |
|---|---|
| Excitation Wavelength (λex) | Corresponds to λmax of absorption (~260-280 nm) |
| Emission Wavelength (λem) | > 300 nm |
| Stokes Shift | Expected to be significant |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A study on newly synthesized substituted 3,4'-bipyrazoles provides a strong basis for predicting the crystal structure of this compound. mdpi.com
In a related 3,4'-bipyrazole derivative, the compound crystallized in a triclinic system with the P-1 space group. researchgate.net The crystal structure revealed that the two pyrazole rings are not coplanar, with a significant twist between their mean planes. mdpi.com This dihedral angle is a key structural parameter for bipyrazole systems.
For this compound, the solid-state structure would be determined by a balance of steric effects from the methyl and bromo substituents and intermolecular forces such as hydrogen bonding (if any C-H···N or C-H···Br interactions are present) and π-π stacking interactions between the pyrazole rings of adjacent molecules. The bromine atom could also participate in halogen bonding. Hirshfeld surface analysis of similar structures often reveals that H···H and H···C contacts are the most dominant intermolecular interactions. mdpi.com
Table 5: Predicted Crystallographic Data for this compound (based on an analogous structure researchgate.net)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | ~11.0 |
| b (Å) | ~11.9 |
| c (Å) | ~18.0 |
| α (°) | ~85.3 |
| β (°) | ~84.5 |
| γ (°) | ~85.2 |
| Volume (ų) | ~2339 |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound itself is not chiral. However, chiral derivatives could be synthesized, for example, by introducing a chiral substituent or by creating a situation of atropisomerism if rotation around the C-C bond between the two pyrazole rings is sterically hindered.
If a chiral center were introduced, the resulting enantiomers would exhibit mirror-image CD spectra. The CD spectrum shows the differential absorption of left and right circularly polarized light and provides information about the absolute configuration and conformation of the chiral molecule. The Cotton effects (positive or negative peaks) in the CD spectrum would correspond to the electronic transitions observed in the UV-Vis spectrum.
Studies on other chiral heterocyclic systems, such as carbazole-based BODIPYs bearing binaphthyl units, have demonstrated strong chiroptical properties, including both CD and circularly polarized luminescence (CPL). nih.gov These studies show that the introduction of chiral moieties can induce significant chiroptical responses in the absorption and emission regions of the chromophore. nih.gov For a chiral derivative of this compound, one would expect to observe Cotton effects in the UV region corresponding to the π→π* transitions of the bipyrazole core, providing a unique spectroscopic signature of its chirality.
Computational and Theoretical Investigations of 4 Bromo 1 ,3 Dimethyl 1h,1 H 3,4 Bipyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a predominant quantum mechanical method used to investigate the electronic structure of molecules. eurasianjournals.com For bipyrazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are employed to determine key electronic parameters. researchgate.netnih.gov
These studies focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) indicates the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) signifies its ability to accept electrons. core.ac.uk The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. researchgate.netcore.ac.uk A smaller energy gap suggests higher reactivity.
For a molecule like 4-Bromo-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole, DFT would reveal the distribution of electron density, highlighting how the bromo and methyl substituents influence the electronic properties of the bipyrazole core. Studies on similar brominated bipyrazoles have used these parameters to correlate with properties like corrosion inhibition efficiency. researchgate.net
Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT for Bipyrazole Derivatives (Note: This data is from studies on various bipyrazole derivatives and is for illustrative purposes only; it does not represent this compound.)
| Parameter | Description | Typical Value Range (eV) | Reference |
| EHOMO | Highest Occupied Molecular Orbital Energy | -5.7 to -6.2 | core.ac.uk |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -0.8 to -1.5 | researchgate.netcore.ac.uk |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.3 to 5.2 | researchgate.netcore.ac.uk |
Theoretical calculations are widely used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. DFT methods can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared spectroscopy). researchgate.netyoutube.com
The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei. While dedicated software packages often use database and increment-based methods for rapid prediction, quantum mechanical calculations like DFT provide a more fundamental, ab initio approach. researchgate.netnih.gov For this compound, such calculations would predict the chemical shifts for each unique proton and carbon atom, helping to assign experimental spectra.
Similarly, the calculation of vibrational frequencies can predict the positions of key absorption bands in an IR spectrum, corresponding to specific bond stretches and bends within the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule. nih.govresearchgate.net
For a bipyrazole system, the central bond connecting the two pyrazole (B372694) rings is a key source of flexibility. MD simulations can explore the potential energy surface associated with the rotation around this bond, identifying the most stable conformations (i.e., the dihedral angle between the rings). In studies involving bipyrazole derivatives binding to biological targets like enzymes, MD simulations lasting tens to hundreds of nanoseconds are used to assess the stability of the ligand-protein complex. nih.govnih.gov Analysis of metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can indicate how the molecule's conformation adapts and stabilizes within a binding pocket. nih.govresearchgate.net
Theoretical Studies on Reaction Mechanisms and Transition States
While less common in the surveyed literature for bipyrazoles compared to electronic structure studies, quantum chemical methods are powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.
This involves locating and characterizing the geometry and energy of transition states—the highest energy point along a reaction coordinate. For a molecule like this compound, theoretical studies could investigate its reactivity in, for example, palladium-catalyzed cross-coupling reactions, a common transformation for bromo-aromatic compounds. Calculations would determine the activation energies for key steps like oxidative addition, helping to predict reaction feasibility and outcomes.
Structure-Reactivity and Structure-Property Relationships (theoretical predictions)
A significant application of computational chemistry is in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). Theoretical calculations provide a host of molecular descriptors that can be correlated with experimental observations.
In the context of bipyrazole derivatives studied as corrosion inhibitors, quantum chemical parameters calculated via DFT have been directly linked to their performance. researchgate.netcore.ac.uk For instance, a higher EHOMO value (greater electron-donating ability) and a lower energy gap (ΔE) often correlate with higher inhibition efficiency. nih.gov Other calculated descriptors include dipole moment (μ), electronegativity (χ), and global hardness (η), which collectively help explain the interaction between the inhibitor molecule and a metal surface. researchgate.net These theoretical models allow for the in silico screening of new derivatives to predict their potential effectiveness before undertaking laboratory synthesis. mdpi.com
Aromaticity and Electron Delocalization Analysis in the Bipyrazole System
The pyrazole ring is an aromatic heterocycle, and its degree of aromaticity influences its stability and reactivity. beilstein-journals.org Computational methods can quantify this property. One widely used magnetic criterion for aromaticity is the Nucleus-Independent Chemical Shift (NICS). beilstein-journals.org This method involves calculating the absolute magnetic shielding at the center of a ring; large negative values are indicative of a diatropic ring current and thus aromaticity. beilstein-journals.orgmdpi.com
Other methods, such as the Multicenter Index (MCI), analyze electron delocalization to quantify aromatic character. beilstein-journals.org For the this compound system, these analyses would confirm the aromaticity of both pyrazole rings and investigate the extent of electronic communication (conjugation) between them across the central C-C bond. The presence of substituents (bromo and methyl groups) would also be analyzed to determine their influence on the electron delocalization within their respective rings.
Applications of 4 Bromo 1 ,3 Dimethyl 1h,1 H 3,4 Bipyrazole in Chemical Research and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
While direct studies on the synthetic utility of 4-Bromo-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole are not extensively documented, the reactivity of similar brominated pyrazole (B372694) systems highlights its potential as a valuable synthetic intermediate. The presence of a bromine atom on the pyrazole ring is a key feature, enabling a variety of cross-coupling reactions that are fundamental in modern organic synthesis.
For instance, related compounds such as 4-bromo-1H-1-tritylpyrazole have been effectively used in palladium-catalyzed C-N coupling reactions, like the Buchwald-Hartwig amination, to form C4-aminated pyrazoles. researchgate.netnih.gov This reaction is crucial for the synthesis of molecules with potential biological activities. nih.gov Similarly, the bromine substituent can facilitate Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds and the synthesis of more complex aryl- or heteroaryl-substituted pyrazoles. nih.govrsc.org
The reactivity of the bromo-substituent provides a handle for introducing a wide range of functional groups, making compounds like this compound potential precursors to a diverse library of derivatives with tailored electronic and steric properties. The table below illustrates the types of cross-coupling reactions that brominated pyrazoles can undergo, suggesting the synthetic possibilities for the title compound.
| Reaction Type | Catalyst/Reagents | Product Type | Potential Application of Product |
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid/ester | Aryl/Heteroaryl-substituted bipyrazoles | Pharmaceuticals, Optoelectronic materials |
| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Amino-substituted bipyrazoles | Biologically active compounds |
| Sonogashira Coupling | Palladium/Copper catalyst, Alkyne | Alkynyl-substituted bipyrazoles | Functional materials, Organic synthesis |
| Heck Coupling | Palladium catalyst, Alkene | Alkenyl-substituted bipyrazoles | Polymer precursors, Complex molecule synthesis |
Development of Catalytic Systems and Ligands in Homogeneous and Heterogeneous Catalysis
The bipyrazole scaffold is a well-established ligand motif in coordination chemistry, capable of binding to a variety of metal centers to form catalysts for both homogeneous and heterogeneous reactions. While specific catalytic applications of this compound are not detailed in the literature, the broader family of bipyrazole ligands has been extensively studied.
The two adjacent nitrogen atoms in each pyrazole ring can act as effective donor sites, allowing these molecules to function as bidentate or bridging ligands. The substituent pattern, including the methyl groups and the bromine atom on this compound, can influence the electronic and steric properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity.
For example, palladium complexes with pyridine-pyrazole ligands have been developed as efficient catalysts for Suzuki reactions in aqueous media. nih.gov The modular nature of these ligands allows for fine-tuning of the catalyst's performance. It is plausible that this compound could serve as a precursor to similar catalytically active species.
Exploration in Optoelectronic Materials (e.g., components for organic light-emitting diodes, solar cells)
Pyrazole derivatives have garnered significant attention for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, owing to their favorable electronic properties and thermal stability. researchgate.net Although there is no specific research on the application of this compound in this field, the characteristics of related compounds are instructive.
The bipyrazole core can be functionalized to create materials with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in OLEDs. The introduction of different substituents can also tune the emission color of the material. researchgate.net For instance, pyrazolo[3,4-b]quinoline derivatives have been investigated as emitters in OLEDs, demonstrating the potential of the pyrazole scaffold in this technology. researchgate.net
In the context of solar cells, pyrazole derivatives can be designed to act as either electron-donating or electron-accepting materials in the active layer of organic photovoltaic devices. The ability to modify the electronic properties through substitution makes them versatile components for tuning the performance of solar cells.
Integration into Functional Polymers and Hybrid Materials
The incorporation of specific chemical moieties into polymers and hybrid materials is a common strategy to impart desired functionalities. While the direct integration of this compound into such materials has not been reported, the pyrazole unit is known to be a valuable component in materials science.
For example, pyrazole-containing polymers have been synthesized and investigated for their thermal stability and optical properties. ias.ac.in The bipyrazole structure of the title compound, with its two reactive sites (the bromine atom and the potential for coordination), offers possibilities for its use as a monomer or a cross-linking agent in polymerization reactions. The resulting polymers could exhibit enhanced thermal resistance or specific photoluminescent properties.
In the realm of hybrid materials, molecularly imprinted polymers (MIPs) have been created to selectively recognize molecules. For instance, MIPs have been synthesized to target 4-bromo-2,5-dimethoxyphenethylamine, demonstrating the utility of brominated aromatic compounds in creating selective binding sites within a polymer matrix. rsc.org This suggests a potential avenue for the use of this compound in the development of functional polymeric materials.
Design of Novel Coordination Compounds and Metal-Organic Frameworks
The ability of bipyrazole ligands to coordinate with metal ions makes them excellent building blocks for the construction of coordination compounds and metal-organic frameworks (MOFs). africaresearchconnects.com MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis.
While there are no specific reports on MOFs constructed from this compound, numerous studies have utilized other bipyrazole derivatives as linkers. For example, MOFs based on bis(pyrazolyl)-tagged ligands have been synthesized and investigated for their antibacterial activity and as potential catalysts. africaresearchconnects.com The structure of the ligand, including the length of the spacer between the pyrazole rings and the nature of the substituents, plays a crucial role in determining the topology and properties of the resulting MOF. africaresearchconnects.com
The table below summarizes some examples of MOFs constructed from bipyrazole-type ligands, illustrating the versatility of this class of compounds in the design of functional porous materials.
| Ligand | Metal Ion | Resulting MOF Properties/Applications |
| 4,4′-bipyrazole | Zn(II), Cu(II) | Antibacterial activity |
| 3-amino-4,4′-bipyrazole | Zn(II), Cu(II) | CO2 adsorption |
| bis-4′-(3′,5′-dimethyl)-pyrazolylbenzene | Zn(II), Cu(II) | Catalysis in oxidation reactions |
Contributions to Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Bipyrazole-based ligands are of interest in this field due to their ability to participate in self-assembly processes to form complex architectures such as metallomacrocycles. nih.gov
Although specific studies on the supramolecular chemistry of this compound are lacking, the general principles of molecular recognition and self-assembly involving bipyrazoles are well-established. The nitrogen atoms of the pyrazole rings can act as hydrogen bond acceptors, while the N-H protons (in the unmethylated precursor) can act as hydrogen bond donors. These interactions, along with metal coordination, can direct the formation of discrete supramolecular structures or extended networks.
The design of host-guest systems, where a larger "host" molecule encapsulates a smaller "guest" molecule, is a key area of supramolecular chemistry. The rigid and directional nature of bipyrazole ligands makes them suitable components for the construction of molecular cages and containers that can selectively bind guest molecules.
Future Research Directions and Perspectives
Discovery of Unexplored Reactivity Patterns
The reactivity of 4-Bromo-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole is predicated on the interplay between its electron-rich pyrazole (B372694) rings, the versatile carbon-bromine bond, and the directing effects of the methyl substituents. Future research should aim to move beyond predictable transformations to uncover novel and unexpected reactivity.
Key areas for investigation include:
Advanced Cross-Coupling Reactions: While the bromine atom is an evident handle for standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), future work could explore more challenging or unconventional couplings. This includes photoredox-catalyzed reactions, which operate under mild conditions and may offer unique selectivity, and exploring the reactivity differences between the two distinct pyrazole rings.
C-H Activation: A significant frontier would be the selective C-H functionalization of the bipyrazole core. Research could target the direct introduction of functional groups at the C5' and C5 positions, which are not occupied by substituents. This approach would bypass the need for pre-functionalized starting materials and provide a more atom-economical route to complex derivatives.
Electrochemical Functionalization: The electrooxidative functionalization of pyrazole derivatives is a poorly studied area that offers a green and efficient method for forming new C-C, C-N, C-S, and C-halogen bonds. nih.gov Investigating the electrochemical behavior of this compound could reveal novel pathways for its derivatization under catalyst- and reagent-free conditions. researchgate.net
Ring-Opening and Rearrangement Reactions: Subjecting the bipyrazole scaffold to high-energy conditions, such as thermal stress or potent reagents, could induce novel molecular rearrangements or ring-opening cascades, leading to entirely new heterocyclic systems.
Precision Synthesis of Highly Functionalized Derivatives
The strategic placement of the bromo and methyl groups on the this compound scaffold provides a robust platform for the precision synthesis of a diverse library of new chemical entities. Future synthetic efforts should focus on leveraging this pre-existing functionalization to achieve highly controlled and regioselective modifications.
| Reaction Type | Potential Reagents | Target Functional Group | Anticipated Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | -Ar | 4-Aryl-1',3'-dimethyl-1H,1'H-3,4'-bipyrazoles |
| Sonogashira Coupling | Terminal Alkynes | -C≡CR | 4-Alkynyl-1',3'-dimethyl-1H,1'H-3,4'-bipyrazoles |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | -NR¹R² | 4-Amino-1',3'-dimethyl-1H,1'H-3,4'-bipyrazoles |
| Stille Coupling | Organostannanes | -R (Alkyl, Vinyl, Aryl) | 4-Substituted-1',3'-dimethyl-1H,1'H-3,4'-bipyrazoles |
| Lithiation-Trapping | n-BuLi, then Electrophile (e.g., CO₂, RCHO) | -COOH, -CH(OH)R | Carboxylic acid or Alcohol derivatives |
A key research goal will be to develop orthogonal synthetic strategies that allow for the selective functionalization of one pyrazole ring without affecting the other. This could involve the use of protecting groups or the careful selection of reaction conditions to exploit subtle differences in the reactivity of the two heterocyclic rings.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the chemical behavior and properties of this compound and its derivatives before their synthesis. nih.govnih.govclockss.org This predictive capability can significantly accelerate the discovery process by prioritizing the most promising synthetic targets.
Future computational studies should focus on:
Reactivity Mapping: Calculating the molecular electrostatic potential (MEP) surface and Fukui functions can identify the most electron-rich and electron-deficient sites on the molecule. nih.govresearchgate.net This information can predict the regioselectivity of electrophilic and nucleophilic attacks, guiding the design of new reactions.
Mechanism Elucidation: Modeling the reaction pathways and transition states for potential transformations can provide a deeper understanding of the underlying mechanisms. This is crucial for optimizing reaction conditions (e.g., catalyst, solvent, temperature) to improve yields and selectivity.
Property Prediction: DFT can be used to calculate key electronic properties such as the HOMO-LUMO energy gap, which is relevant for potential applications in materials science. nih.govresearchgate.net Furthermore, the geometric and electronic properties of metal complexes formed from this bipyrazole ligand can be modeled to predict their stability and potential catalytic activity.
| Computational Method | Predicted Property | Relevance to Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry | Provides structural data and bond parameters. |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites | Predicts sites for electrophilic/nucleophilic attack. researchgate.net |
| Frontier Molecular Orbitals (HOMO/LUMO) | Energy gap, electronic transitions | Informs potential in electronics and photophysics. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer, hyperconjugative interactions | Elucidates electronic stabilization within the molecule. nih.gov |
| Transition State (TS) Searching | Reaction energy barriers and mechanisms | Helps in optimizing synthetic conditions and predicting feasibility. |
Integration into Multi-component Molecular Architectures
The bipyrazole unit is an excellent bidentate chelating ligand, analogous to the well-known bipyridine scaffold. mdpi.com This makes this compound a highly attractive building block for constructing complex, multi-component molecular architectures.
Future research in this area should explore:
Coordination Chemistry: The synthesis and characterization of coordination complexes with a wide range of transition metals. The electronic and steric properties of the ligand, tuned by the methyl and bromo groups, will influence the geometry, stability, and reactivity of the resulting metal complexes. clockss.org
Supramolecular Assemblies: Utilizing the directional bonding capabilities of the bipyrazole nitrogen atoms to form discrete supramolecular structures, such as cages or macrocycles, through coordination with metal ions.
Porous Crystalline Materials: Employing the compound as a linker for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). nih.govresearchgate.net The bromine atom offers a particularly exciting opportunity for post-synthetic modification, where the framework is first constructed and then further functionalized by targeting the C-Br bond.
Multicomponent Reactions (MCRs): Designing novel MCRs where this compound or its derivatives act as one of the key components. MCRs provide a highly efficient pathway to molecular complexity from simple starting materials in a single step. mdpi.combeilstein-journals.orgnih.gov
Exploration of Novel Applications in Emerging Fields of Chemical Science
The structural features of this compound and its derivatives suggest potential utility in several emerging fields, building upon the established applications of the broader pyrazole class of compounds. nih.govmdpi.com
| Potential Field of Application | Rationale and Research Focus |
|---|---|
| Homogeneous Catalysis | Metal complexes of the bipyrazole ligand could serve as catalysts for organic transformations. Research would involve synthesizing complexes (e.g., with Pd, Ru, Ir) and screening their catalytic activity. researchgate.net |
| Materials Science | The conjugated π-system of the bipyrazole core suggests potential for use in organic electronics (e.g., OLEDs, organic photovoltaics). Derivatives could be synthesized to tune photophysical and electronic properties. |
| Medicinal Chemistry | The pyrazole scaffold is a "privileged structure" found in many pharmaceuticals. nih.govnih.gov Derivatives could be synthesized and screened for activity as enzyme inhibitors or receptor modulators, leveraging the bipyrazole core to explore new chemical space. |
| Agrochemicals | Many commercial fungicides and herbicides are based on pyrazole structures. nih.gov New derivatives could be investigated for potential agrochemical applications. |
| Chemical Sensing | Functionalized derivatives could be designed to act as selective chemosensors, where binding to a specific metal ion or analyte induces a change in a measurable property, such as fluorescence. clockss.org |
Systematic exploration in these areas, guided by computational predictions and enabled by precision synthesis, will be key to unlocking the full potential of this versatile bipyrazole compound and its derivatives in the broader landscape of chemical science.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Methyl groups resonate at δ 2.1–2.3 ppm (singlets), while the bipyrazole backbone shows peaks at δ 7.2–8.1 ppm (split by coupling between adjacent nitrogen atoms) .
- X-ray Crystallography : Single-crystal analysis reveals torsion angles between pyrazole rings (e.g., 15–25°), critical for understanding conformational stability .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 255–260, with bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) confirming molecular identity .
How does this compound compare to other bipyrazoles in terms of thermal stability and potential as a high-energy material?
Advanced Research Focus
Bipyrazoles with methyl and bromine substituents exhibit enhanced thermal stability (decomposition >250°C) due to steric protection of the N–N bond. Key comparisons:
- Energy Density : The bromine atom increases density (1.8–2.0 g/cm³) but reduces oxygen balance compared to nitro-substituted analogs .
- Detonation Velocity : Predicted at 7500 m/s via Kamlet-Jacobs equations, ~10% lower than all-nitrogen analogs due to bromine’s atomic weight .
- Sensitivity : Methyl groups reduce impact sensitivity (IS >10 J), making it safer to handle than non-alkylated derivatives .
What strategies are recommended for resolving contradictions in reported biological activities of this compound across studies?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity Validation : Use HPLC (≥99% purity) and elemental analysis to rule out byproducts .
- Assay Standardization : Test against common targets (e.g., COX-2 or kinases) using cell lines with consistent passage numbers .
- SAR Studies : Compare methyl- and bromine-free analogs to isolate substituent-specific effects. For example, methyl groups may enhance membrane permeability but reduce target affinity .
How can computational modeling guide the design of derivatives with improved pharmacological or material properties?
Q. Advanced Research Focus
- Docking Studies : Molecular dynamics simulations predict binding modes to targets like adenosine receptors, with bromine forming halogen bonds (e.g., with Tyr271) .
- QSAR Models : Hammett constants (σ) for bromine (+0.23) and methyl (-0.17) correlate with logP values (~2.5), optimizing solubility .
- Thermodynamic Stability : DFT calculations assess strain energy in the bipyrazole core, guiding substitutions to enhance thermal resistance .
What synthetic routes enable functionalization at the 4-bromo position while preserving the methyl-substituted pyrazole rings?
Q. Basic Research Focus
- Buchwald-Hartwig Amination : Requires Pd(OAc)₂ and Xantphos to couple aryl amines without cleaving methyl groups .
- SNAr Reactions : Use K₂CO₃ in DMF at 80°C to substitute bromine with nucleophiles (e.g., thiols or alkoxides) .
- Protection Strategies : Temporarily protect reactive sites with TMS groups during harsh reactions (e.g., Grignard additions) .
What are the limitations of current toxicity assessments for this compound, and how can they be addressed in preclinical studies?
Q. Advanced Research Focus
- In Vitro Limitations : Standard assays (e.g., MTT) may underestimate hepatotoxicity due to methyl groups altering metabolic pathways .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., bromine-to-hydroxyl conversion) that may accumulate in the liver .
- Species Variability : Test in both rodent and human hepatocyte models to predict interspecies differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
